

5-Pyridin-3-YL-1H-indazole derivatives and analogues

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Compound of Interest

Compound Name: **5-Pyridin-3-YL-1H-indazole**

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An In-Depth Technical Guide to **5-Pyridin-3-YL-1H-Indazole** Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. When coupled with a pyridine ring at the 5-position, the resulting **5-pyridin-3-yl-1H-indazole** core emerges as a highly versatile pharmacophore, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and essential experimental protocols related to this compound class. We delve into the rationale behind synthetic strategies, explore the molecular interactions with key biological targets such as protein kinases, and offer detailed, field-proven methodologies for both chemical synthesis and biological evaluation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the **5-pyridin-3-yl-1H-indazole** framework.

Introduction: The Convergence of Two Privileged Scaffolds

Nitrogen-containing heterocyclic compounds are fundamental building blocks in drug discovery, with both the indazole and pyridine rings standing out for their broad pharmacological

relevance.[1][2] The indazole nucleus, a bicyclic system of fused benzene and pyrazole rings, is a key structural motif in numerous approved drugs, including the antiemetic Granisetron, the PARP inhibitor Niraparib, and the multi-kinase inhibitor Pazopanib.[3][4] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological macromolecules, most notably hydrogen bonding via the N-H group and π -stacking via the aromatic system.

The pyridine ring is the second most common heterocycle found in FDA-approved drugs and is known to impart favorable pharmacokinetic properties, such as improved aqueous solubility, while also serving as a critical hydrogen bond acceptor.[2] The strategic fusion of these two scaffolds into the **5-pyridin-3-yl-1H-indazole** core creates a molecule with significant potential for high-affinity, selective interactions with a range of therapeutic targets, primarily within the protein kinase family. This guide explores the chemical and biological landscape of these promising derivatives.

Synthetic Strategies: Building the Core and Its Analogues

The construction of **5-pyridin-3-yl-1H-indazole** and its derivatives is most efficiently achieved through a convergent strategy, wherein the indazole core is first synthesized and subsequently coupled with the pyridine moiety.

Synthesis of the 5-Bromo-1H-indazole Intermediate

A common and reliable starting point is the synthesis of a halogenated indazole, typically 5-bromo-1H-indazole, which serves as the handle for subsequent cross-coupling reactions. This can be achieved through various established methods, often starting from substituted toluidines.

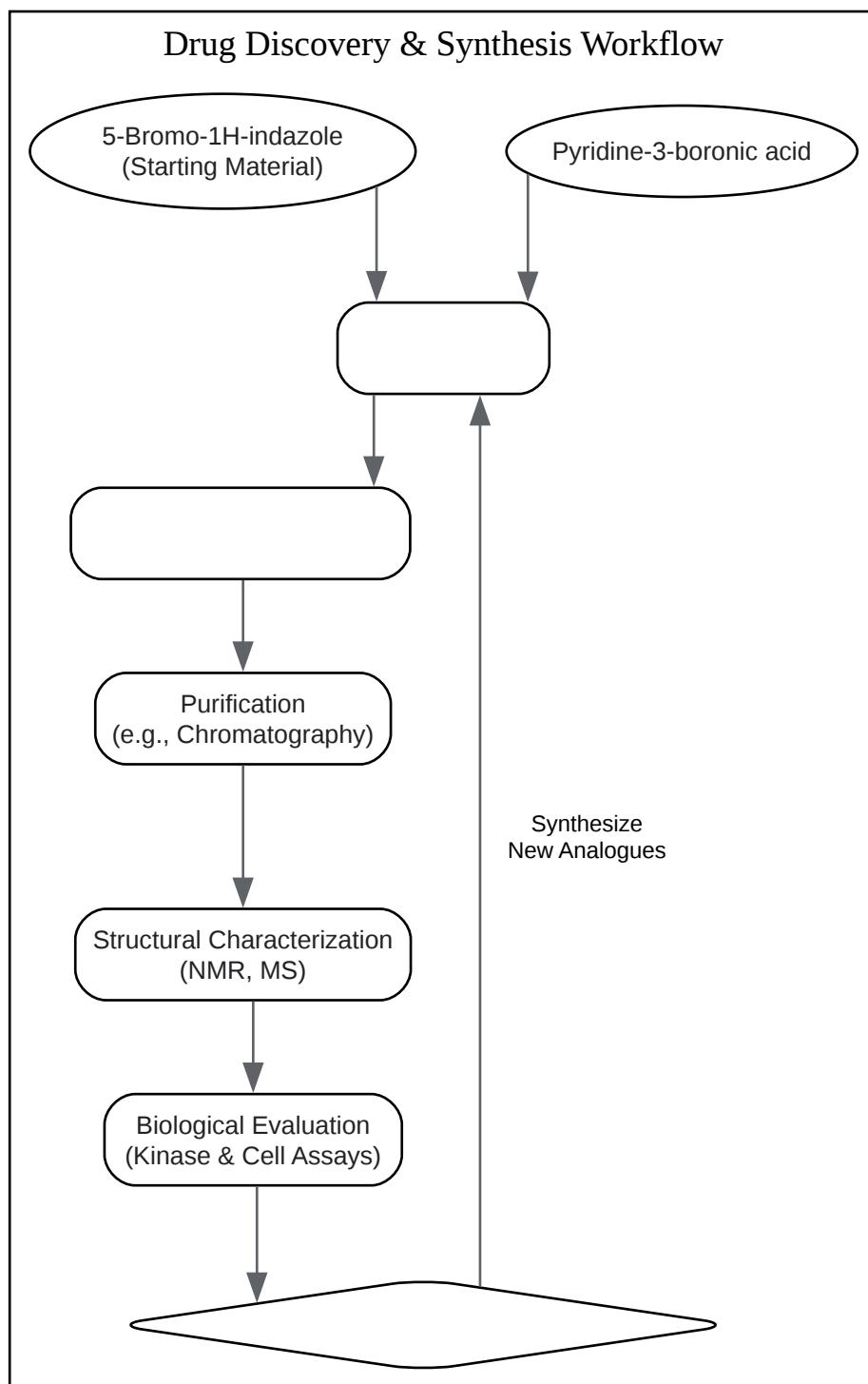
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

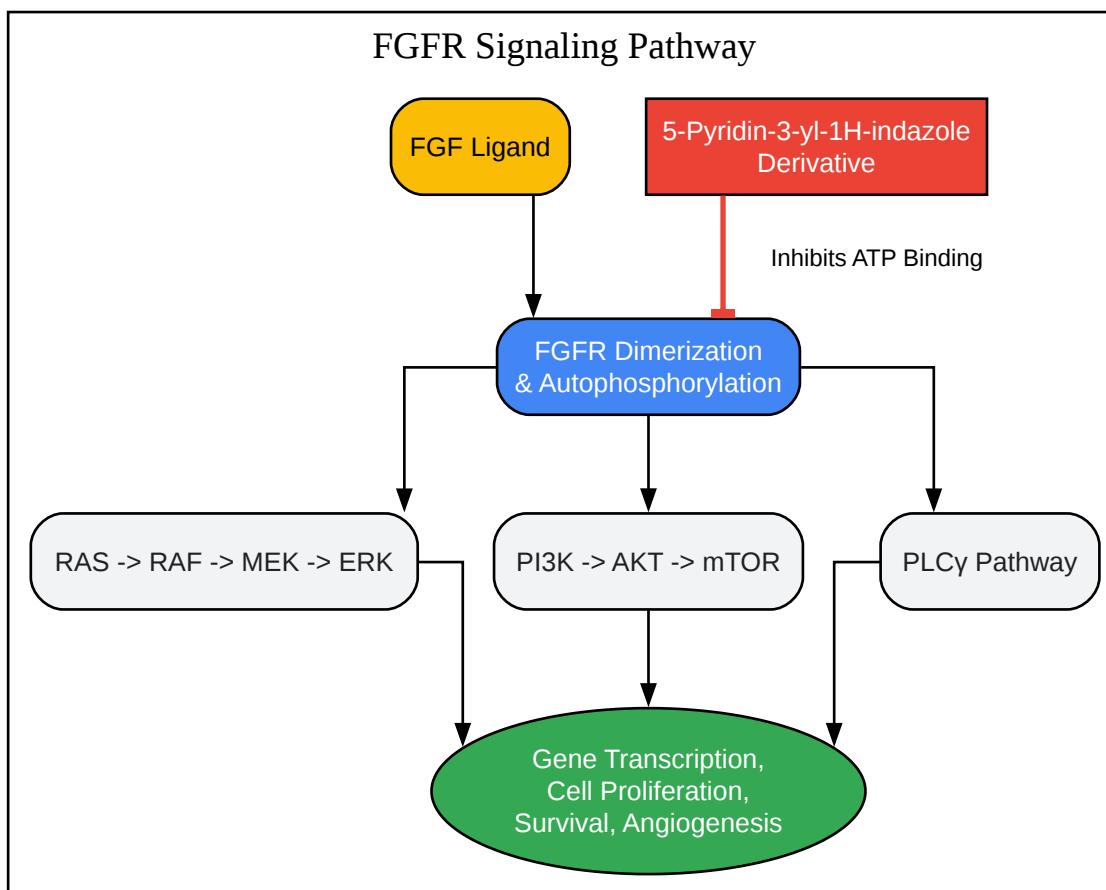
The introduction of the pyridin-3-yl group at the C-5 position is overwhelmingly accomplished via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the most prominent.[5][6] This reaction is favored due to its high tolerance for a wide range of functional groups, generally good yields, and the commercial availability of the requisite pyridine-3-boronic acid.

Causality of Component Selection:

- **Palladium Catalyst:** The choice of catalyst and its associated phosphine ligand is critical. Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ($\text{Pd}(\text{dppf})\text{Cl}_2$) are frequently chosen because the dppf ligand's wide "bite angle" and electron-donating properties promote the key oxidative addition and reductive elimination steps of the catalytic cycle, leading to efficient coupling.[6]
- **Base:** An inorganic base, such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3), is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate to the palladium center.[5][7]
- **Solvent System:** A mixture of an organic solvent (e.g., 1,4-dioxane or dimethoxyethane) and water is often used.[8] The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

A generalized workflow for this synthetic approach is depicted below.





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